molecular formula C10H18N2O3 B069474 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide CAS No. 179922-90-8

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide

Cat. No. B069474
M. Wt: 214.26 g/mol
InChI Key: UNUUDPOTFSTGJW-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide, also known as EMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide may reduce inflammation and pain. 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT2A, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties in various animal models. In one study, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide was found to reduce inflammation and pain in a mouse model of carrageenan-induced paw edema. In another study, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide was found to reduce anxiety-like behavior in a mouse model of elevated plus maze. These findings suggest that 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide may have potential therapeutic applications in the treatment of inflammatory disorders, pain, and anxiety.

Advantages And Limitations For Lab Experiments

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has several advantages for lab experiments, including its high purity and availability, as well as its potential for use as a scaffold for the development of new compounds. However, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide also has some limitations, such as its limited solubility in water and its potential for degradation over time. These limitations may need to be addressed in future studies to fully explore the potential of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide.

Future Directions

There are several future directions for the study of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide. One area of interest is the development of new compounds based on the 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide scaffold with improved pharmacological properties. Another area of interest is the exploration of the mechanism of action of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide and its interactions with various receptors in the body. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide in the treatment of inflammatory disorders, pain, and anxiety.
Conclusion:
In conclusion, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide. 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been studied for its potential applications in medicinal chemistry, drug discovery, and material science. Its mechanism of action involves the modulation of various signaling pathways in the body. 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties in various animal models. While 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has several advantages for lab experiments, it also has some limitations that need to be addressed in future studies. There are several future directions for the study of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide, including the development of new compounds based on the 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide scaffold and the exploration of its potential therapeutic applications.

Synthesis Methods

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide can be synthesized through a multistep process that involves the reaction of 2-aminoacetamide with 2-ethoxy-5-methoxycyclopent-3-en-1-ylcarbonyl chloride. The resulting product is then purified through various techniques, such as chromatography and recrystallization, to obtain pure 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide.

Scientific Research Applications

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. In drug discovery, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been used as a scaffold for the development of new compounds with improved pharmacological properties. In material science, 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

179922-90-8

Product Name

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide

InChI

InChI=1S/C10H18N2O3/c1-3-15-8-5-4-7(14-2)10(8)12-6-9(11)13/h4-5,7-8,10,12H,3,6H2,1-2H3,(H2,11,13)/t7-,8+,10+/m1/s1

InChI Key

UNUUDPOTFSTGJW-WEDXCCLWSA-N

Isomeric SMILES

CCO[C@H]1C=C[C@H]([C@@H]1NCC(=O)N)OC

SMILES

CCOC1C=CC(C1NCC(=O)N)OC

Canonical SMILES

CCOC1C=CC(C1NCC(=O)N)OC

Origin of Product

United States

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